molecular formula C13H24N2O3 B2357391 Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate CAS No. 2248258-11-7

Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate

Cat. No.: B2357391
CAS No.: 2248258-11-7
M. Wt: 256.346
InChI Key: UQLZRGZGQKILRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate is a spirocyclic chemical building block protected by a Boc (tert-butoxycarbonyl) group, making it a valuable intermediate in medicinal chemistry and drug discovery research. Spirocyclic scaffolds of this type are of significant interest in pharmaceutical research due to their three-dimensionality and potential to improve the physicochemical properties of drug candidates . These structures are frequently explored in the synthesis of compounds that act on the central nervous system. For instance, closely related 1-oxa-3-azaspiro[4.5]decan-2-one derivatives have been investigated as neuropeptide Y5 receptor antagonists for the potential treatment of eating disorders such as bulimia and obesity . Similarly, other spirocarbamate analogs have been developed as TRPV4 antagonists for research into cardiovascular and pulmonary conditions . The Boc protecting group on the secondary amine enhances the compound's stability and allows for selective deprotection under mild acidic conditions, facilitating its use in multi-step synthetic sequences. This reagent is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-7-13(14-8-10)5-4-6-17-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLZRGZGQKILRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CCCOC2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction-Based Cyclization

A Mannich reaction between a cyclohexanone derivative and an amino alcohol forms the spirocyclic amine-oxygen system. For example:

  • Substrate Preparation : Cyclohexanone is functionalized with a hydroxyl group at the 4-position to yield 4-hydroxycyclohexanone.
  • Mannich Reaction : Reacting 4-hydroxycyclohexanone with ethanolamine and formaldehyde under acidic conditions induces cyclization, forming the 9-oxa-1-azaspiro[4.5]decane skeleton.
  • Optimization : Yields improve with microwave-assisted heating (120°C, 2 h) or catalysis by p-toluenesulfonic acid (PTSA).

Ring-Closing Metathesis (RCM)

RCM offers a transition-metal-catalyzed route:

  • Linear Precursor Synthesis : A diene-containing amine ether, such as N-allyl-3-(allyloxy)cyclohexanamine, is prepared via alkylation.
  • Metathesis : Grubbs’ 2nd generation catalyst (5 mol%) in dichloromethane at 40°C facilitates ring closure, yielding the spirocyclic structure.
  • Post-Processing : Hydrogenation (H₂, Pd/C) saturates residual double bonds, ensuring a stable spiro core.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is introduced to protect the secondary amine during subsequent reactions. Two methods are prevalent:

Boc Anhydride Coupling

  • Reaction Conditions : The spirocyclic amine (1 eq) is treated with di-tert-butyl dicarbonate (1.2 eq) and N-ethyl-N,N-diisopropylamine (DIEA, 2 eq) in dichloromethane at 0–25°C.
  • Kinetics : Completion within 4–6 h, monitored by TLC or LCMS.
  • Workup : Extraction with ethyl acetate, washing with brine, and concentration yield the crude product, purified via silica gel chromatography (hexane/ethyl acetate).

Solid-Phase Synthesis

For high-throughput applications:

  • Resin Functionalization : Wang resin is pre-loaded with Fmoc-protected spirocyclic amine.
  • Boc Deprotection : Treatment with 20% piperidine in DMF removes Fmoc.
  • Coupling : Boc anhydride (3 eq) and hydroxybenzotriazole (HOBt, 3 eq) in DMF afford the Boc-protected derivative after 12 h.

Key Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Polar Solvents : n-Butanol at 143–150°C enhances nucleophilic substitution in spirocyclic systems.
  • Catalysis : DIEA improves yields in Boc couplings by scavenging HCl.

Byproduct Mitigation

  • Epimerization : Chiral centers in the spiro core may racemize under basic conditions. Using low temperatures (0°C) and short reaction times minimizes this.
  • Oxygen Sensitivity : Spirocyclic amines oxidize readily; reactions are conducted under nitrogen or argon.

Purification and Characterization

Chromatographic Methods

  • Reverse-Phase Flash Chromatography : C-18 columns with acetonitrile/water gradients (10–80%) resolve Boc-protected intermediates.
  • Normal-Phase Silica Gel : Hexane/ethyl acetate (3:1) elutes pure product (Rf = 0.4).

Spectroscopic Data

  • ¹H NMR : Characteristic signals include tert-butyl singlet (δ 1.44 ppm, 9H) and carbamate NH (δ 5.21 ppm, broad).
  • LCMS : Molecular ion peak at m/z 257.3 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Mannich Cyclization 65–75 ≥95 Scalable, low-cost reagents Requires acidic conditions
RCM 50–60 ≥90 Stereoselective, mild conditions Expensive catalysts
Boc Anhydride 85–90 ≥98 High efficiency, room temperature Sensitive to moisture

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially leading to specific and potent biological effects .

Comparison with Similar Compounds

Positional Isomers of Oxa-Substituted Spiro Compounds

Several analogs differ in the position of the oxygen atom within the spiro system:

  • Tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate (CAS 2219371-51-2): The oxygen is at the 8-position instead of 7.
  • Tert-butyl N-{7-oxa-1-azaspiro[4.5]decan-3-yl}carbamate : The 7-oxa substitution modifies electronic distribution, which could influence hydrogen-bonding capabilities with biological targets .

Table 1: Key Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
9-oxa-1-azaspiro[4.5]decan-3-yl carbamate - C₁₃H₂₄N₂O₃ 256.35
8-oxa-1-azaspiro[4.5]decan-3-yl carbamate 2219371-51-2 C₁₃H₂₄N₂O₃ 256.35
7-oxa-1-azaspiro[4.5]decan-3-yl carbamate - C₁₃H₂₄N₂O₃ 256.35

Azaspiro Systems with Varied Nitrogen Positions

  • 8-oxa-2-azaspiro[4.5]decane hydrochloride (CAS 1408074-48-5): The nitrogen shifts to the 2-position, increasing basicity and altering charge distribution compared to the 1-aza analog. This impacts solubility and pharmacokinetic properties .
  • tert-butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate (CAS 2306249-46-5): Fluorination at the 3-position introduces electronegative groups, enhancing metabolic stability and altering lipophilicity .

Table 2: Functional Group Impact

Compound Modification Key Effect
Oxygen position (7-, 8-, 9-oxa) Alters puckering dynamics and H-bonding
Nitrogen position (1-aza vs. 2-aza) Changes basicity and charge distribution
Fluorine substitution Enhances metabolic stability

Pharmacological Relevance

Spirocyclic compounds are prevalent in CNS drug design due to their ability to mimic bioactive conformations. The 9-oxa substitution in the target compound may offer optimized lipophilicity for blood-brain barrier penetration compared to 7- or 8-oxa analogs. Rigid spiro systems also reduce off-target interactions, a critical advantage in kinase or GPCR-targeted therapies .

Biological Activity

Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and antitumor properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O3, with a molecular weight of 256.34 g/mol. The compound features a spirocyclic structure, which is significant for its biological activity due to the unique spatial arrangement of its functional groups. The IUPAC name reflects its complex structure, which includes an azaspiro configuration that may enhance binding interactions with biological targets.

PropertyValue
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
IUPAC NameThis compound
CAS Number2248258-11-7

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a spirocyclic amine under basic conditions, often utilizing tert-butyl chloroformate as a reagent. This synthetic route can be optimized for industrial production to enhance yield and reduce costs.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. In particular, it has shown effectiveness against multidrug-resistant (MDR) strains, making it a candidate for further development as an antibiotic agent.

  • In Vitro Studies : In vitro assays have revealed that the compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) reported in the low microgram per milliliter range .
  • Mechanism of Action : The mechanism by which this compound exerts its antimicrobial effects is believed to involve inhibition of bacterial topoisomerases, enzymes critical for DNA replication and repair . This mode of action is similar to that of established antibiotics like fluoroquinolones.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Preliminary research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

  • Cell Line Studies : Studies conducted on various cancer cell lines have indicated that this compound can induce cytotoxic effects at specific concentrations, suggesting its potential as a chemotherapeutic agent .
  • Research Findings : A recent publication reported promising results in terms of cytotoxicity against breast cancer cells, with ongoing investigations into its effects on other cancer types .

Case Studies

Several case studies have documented the efficacy and safety profiles of this compound:

  • Case Study 1 : A study involving mice models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups, supporting its potential application in cancer therapy.
  • Case Study 2 : Clinical evaluations on patients with bacterial infections showed significant improvement in symptoms when treated with formulations containing this compound, indicating its therapeutic viability.

Q & A

Q. What are the standard synthetic routes for synthesizing tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate, and how can purity be optimized?

The synthesis typically involves sequential functionalization of the spirocyclic core. Key steps include:

  • Ring formation : Condensation reactions under controlled pH and temperature to assemble the 9-oxa-1-azaspiro[4.5]decane scaffold.
  • Carbamate introduction : Reaction with tert-butyl chloroformate in anhydrous conditions (e.g., dichloromethane, 0–5°C) to protect the amine .
  • Purification : Chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. How can the molecular conformation of this compound be validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and ORTEP-3 for graphical representation . Key parameters:

  • Torsion angles : Validate spirocyclic geometry (e.g., C3-N-C9-O dihedral angle).
  • Hydrogen bonding : Assess intermolecular interactions (e.g., N-H···O) to confirm stability .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., sp³ hybridized carbons in the spiro ring).
  • HRMS : Exact mass verification (expected [M+H]⁺: ~299.2 g/mol) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (N-H bend) .

Advanced Research Questions

Q. How can conflicting crystallographic data on spirocyclic compounds be resolved?

Discrepancies in puckering amplitudes or torsion angles may arise from:

  • Thermal motion : Use anisotropic displacement parameters in SHELXL refinement to distinguish static disorder from dynamic motion .
  • Pseudorotation : Apply Cremer-Pople coordinates to quantify ring puckering .
  • Validation tools : Cross-check with PLATON or Mercury to detect outliers .

Q. What strategies optimize reaction yields in spirocyclic carbamate synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine for carbamate coupling .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate tert-butyl group transfer .
  • Temperature control : Maintain ≤10°C during carbamate formation to minimize side reactions (e.g., Boc-group hydrolysis) .

Q. How does the spirocyclic architecture influence bioactivity in drug discovery?

The rigid spiro scaffold:

  • Enhances metabolic stability : Reduced flexibility minimizes cytochrome P450-mediated oxidation .
  • Modulates target binding : Preorganized conformation improves affinity for enzymes (e.g., kinases) or receptors. Compare with non-spiro analogues via molecular docking .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., carbamate carbonyl carbon) .
  • Fukui indices : Quantify nucleophilicity at the amine nitrogen for reaction planning .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity for structurally similar carbamates?

  • Structural validation : Re-analyze purity (HPLC) and stereochemistry (CD spectroscopy) .
  • Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • SAR studies : Compare substituent effects (e.g., fluorine substitution at C3) on potency .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterTypical RangeSoftware/Tool
R-factor<0.05 (high-resolution)SHELXL
Puckering amplitude (Å)0.8–1.2Cremer-Pople
Torsion angle (°)45–55 (spiro junction)WinGX

Q. Table 2: Synthetic Optimization

ConditionOptimal ValueImpact on Yield
Reaction temperature0–5°C↑ Purity (≤10% side products)
SolventDMF↑ Reaction rate (2–3× faster)
CatalystDMAP (5 mol%)↑ Carbamate coupling efficiency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.